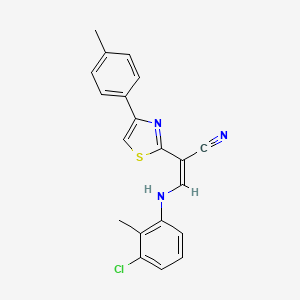
(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H16ClN3S and its molecular weight is 365.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological evaluation, and the mechanisms underlying its activity, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C19H17ClN2S and a molecular weight of approximately 348.87 g/mol. The structure features a thiazole ring, an acrylonitrile moiety, and a chloro-substituted aromatic amine, which are significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate thiazole derivatives with substituted acrylonitriles. The synthetic pathway often includes:
- Formation of the thiazole ring.
- Nucleophilic substitution to introduce the chloro-methylphenyl group.
- Final coupling with acrylonitrile.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 1 | 0.22 | Staphylococcus aureus |
| 2 | 0.25 | E. coli |
| 3 | 0.30 | Pseudomonas aeruginosa |
Cytotoxicity Studies
Cytotoxicity assays have been performed using human cancer cell lines such as HeLa and SH-SY5Y. The results indicate that these compounds exhibit concentration-dependent cytotoxic effects, with IC50 values ranging from 10 to 30 µM for various derivatives .
Case Study: Cytotoxic Effects on HeLa Cells
In a study evaluating the cytotoxic effects of thiazole derivatives on HeLa cells, it was found that:
- Compound A showed an IC50 of 15 µM.
- Compound B exhibited an IC50 of 25 µM.
These results suggest that structural modifications can significantly enhance or diminish cytotoxicity.
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of DNA Gyrase : Similar compounds have been reported to inhibit bacterial DNA gyrase, leading to impaired DNA replication .
- Interference with Biofilm Formation : Studies indicate that these compounds can disrupt biofilm formation in pathogenic bacteria, enhancing their antimicrobial efficacy .
- Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways, leading to cell death.
Propiedades
IUPAC Name |
(Z)-3-(3-chloro-2-methylanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3S/c1-13-6-8-15(9-7-13)19-12-25-20(24-19)16(10-22)11-23-18-5-3-4-17(21)14(18)2/h3-9,11-12,23H,1-2H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEHZKPLAIBAAN-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C(=CC=C3)Cl)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C(=CC=C3)Cl)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














